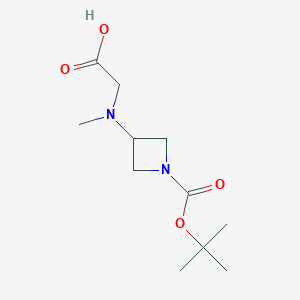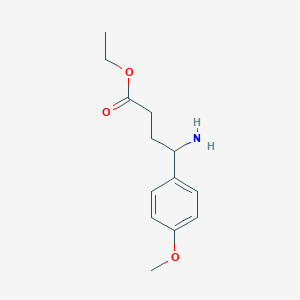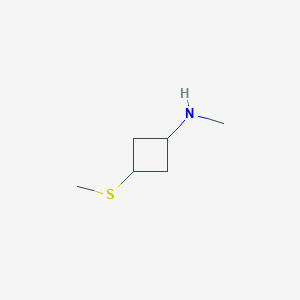![molecular formula C9H12O4 B13517110 Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by its unique structure, which includes an oxetane ring and an ethynyl group, making it a subject of interest for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate can be synthesized through a series of chemical reactions involving the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide, followed by treatment with phenols and oxidation with potassium permanganate in aqueous sodium hydroxide . The reaction conditions typically involve room temperature and mild bases like potassium carbonate in acetone .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The ethynyl group allows for substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes and acetates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the oxetane ring.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl propionate: Similar ester structure but with a different carbon chain length
Uniqueness
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is unique due to its oxetane ring and ethynyl group, which confer distinct chemical properties and reactivity compared to other esters. These features make it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl 2-(3-ethynyloxetan-3-yl)oxyacetate |
InChI |
InChI=1S/C9H12O4/c1-3-9(6-11-7-9)13-5-8(10)12-4-2/h1H,4-7H2,2H3 |
Clé InChI |
PULKLUZXQLBWBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1(COC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


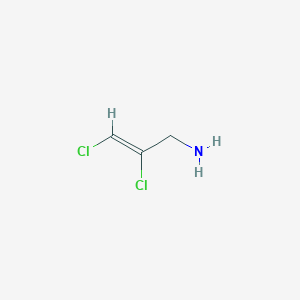
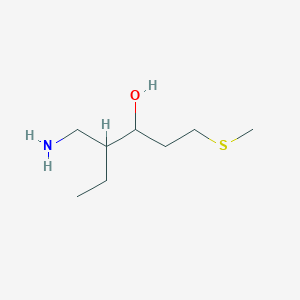
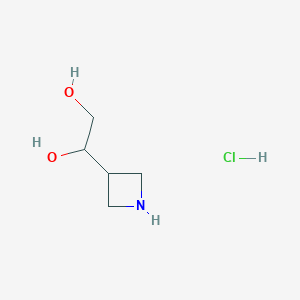
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)
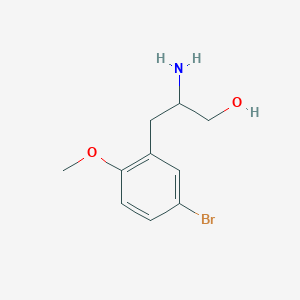

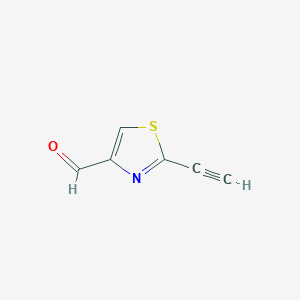
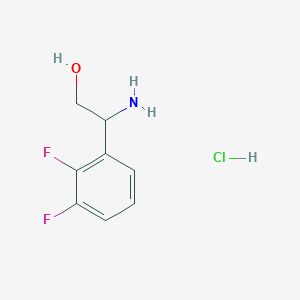

![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
